molecular formula C29H46O4 B602817 Cabraleahydroxylactone acetate CAS No. 35833-70-6

Cabraleahydroxylactone acetate

Cat. No. B602817
CAS RN: 35833-70-6
M. Wt: 458.683
InChI Key:
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Description

Cabraleahydroxylactone acetate is a tetracyclic triterpenoid . It has a molecular formula of C29H46O4, an average mass of 458.673 Da, and a monoisotopic mass of 458.339600 Da . This compound is sourced from the herbs of Aglaia lawii .


Molecular Structure Analysis

Cabraleahydroxylactone acetate has a complex molecular structure with 9 defined stereocentres . The compound is a tetracyclic triterpenoid, which indicates that it has four fused rings in its structure .


Physical And Chemical Properties Analysis

Cabraleahydroxylactone acetate is a crystalline substance . It has a molecular weight of 458.7 g/mol . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Medicine: Anticancer Applications

Cabraleahydroxylactone acetate has been identified as a compound with cytotoxic properties against cancer cells. Research has shown that it can be isolated from the exocarp of Aglaia cucullata, a plant used in traditional medicine . Its ability to exhibit cytotoxicity against B16-F10 melanoma skin cancer cells suggests its potential as an anticancer agent. This compound could be a part of new drug formulations aimed at reducing the side effects of conventional cancer therapies such as chemotherapy and radiotherapy.

Biotechnology: Drug Discovery

In biotechnology, Cabraleahydroxylactone acetate’s role in drug discovery is significant. Its structure as a tetracyclic triterpenoid isolated from Aglaia abbreviata indicates its potential as a lead compound for the development of new drugs . Its bioactive properties could be harnessed to create novel therapeutic agents, especially in the realm of natural product-based drug development.

Agriculture: Plant Metabolite

Cabraleahydroxylactone acetate is classified as a plant metabolite, which suggests its role in plant physiology and potential agricultural applications . As a natural compound, it could be studied for its effects on plant growth, stress response, and disease resistance, contributing to the development of sustainable agricultural practices.

Environmental Science: Sustainable Compound Discovery

The compound’s origin from a mangrove plant and its association with sustainable new anticancer drug candidates highlight its relevance in environmental sustainability . Research into such compounds can lead to the discovery of environmentally friendly alternatives to synthetic chemicals, reducing the ecological footprint of pharmaceutical production.

Pharmacology: Bioactive Compound Analysis

In pharmacology, Cabraleahydroxylactone acetate’s cytotoxic evaluation against human cancer cells positions it as a candidate for further pharmacological studies . Understanding its mechanism of action and therapeutic index could lead to the development of new pharmacological interventions with fewer side effects than current treatments.

Chemistry: Structural Analysis and Synthesis

The compound’s confirmed chemical structure through spectroscopic data and 2D-NMR analysis opens avenues for synthetic chemists to replicate and modify its structure . Such activities could lead to the synthesis of analogs with enhanced or targeted therapeutic properties, contributing to the field of medicinal chemistry.

Mechanism of Action

Target of Action

Cabraleahydroxylactone acetate is a tetracyclic triterpenoid . It has been found to have an anti-inflammatory effect against the Liver X receptor (LXR) activation in the HepG2 cell line . LXR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation, and its activation has been linked to various diseases, including atherosclerosis, diabetes, and cancer .

Mode of Action

Its anti-inflammatory effect suggests that it may interact with lxr, leading to changes in the expression of genes regulated by this receptor

Biochemical Pathways

Cabraleahydroxylactone acetate may affect the biochemical pathways regulated by LXR. These include pathways involved in lipid metabolism, inflammation, and cellular proliferation . The compound’s impact on these pathways could lead to downstream effects such as altered lipid homeostasis, reduced inflammation, and changes in cell growth and differentiation .

Pharmacokinetics

Its molecular formula is C29H46O4 , and it has a predicted boiling point of 529.9±23.0 °C and a predicted density of 1.09±0.1 g/cm3 These properties may influence its bioavailability and pharmacokinetics

Result of Action

The molecular and cellular effects of Cabraleahydroxylactone acetate’s action are likely to be related to its anti-inflammatory effect and its impact on LXR-regulated pathways . These effects could include changes in lipid metabolism, reduced inflammation, and alterations in cell growth and differentiation . .

Action Environment

The action, efficacy, and stability of Cabraleahydroxylactone acetate may be influenced by various environmental factors. These could include the physiological environment in which the compound is administered, such as the pH, temperature, and presence of other molecules. The compound’s stability could also be affected by storage conditions

properties

IUPAC Name

[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAIIJMVWESST-LKJFLBAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CCC(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119531
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35833-70-6
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35833-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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